N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Overview
Description
N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound noted for its interesting structure, comprising both quinoline and oxalamide moieties. The combination of these functional groups provides this compound with unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves a multi-step reaction sequence:
Starting with the methylthio substitution on the phenyl ring.
Formation of the quinoline derivative via cyclization.
Introduction of the oxalamide moiety by reacting oxalyl chloride with the respective amines under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial context, this compound can be synthesized on a larger scale using continuous flow reactors to optimize yield and purity. The use of specific catalysts and high-pressure reaction conditions enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate to convert the methylthio group to sulfone.
Reduction: Employing reducing agents such as sodium borohydride to potentially reduce quinoline derivatives.
Substitution: Typical electrophilic and nucleophilic substitution reactions on the phenyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens for electrophilic substitutions and organolithium reagents for nucleophilic substitutions.
Major Products Formed:
Oxidized sulfone derivatives.
Reduced amine derivatives.
Substituted phenyl and quinoline compounds.
Scientific Research Applications
This compound finds applications across multiple disciplines:
Chemistry:
As a precursor for synthesizing complex organic molecules.
Used in studies exploring structure-activity relationships.
Biology:
Potential use as a biochemical probe due to its unique structural properties.
Exploration in drug design for its interaction with various biological targets.
Medicine:
Investigation into its potential as a therapeutic agent due to its unique molecular interactions.
Studies into its efficacy and safety profile in pre-clinical settings.
Industry:
Utilized in the production of advanced materials.
Used in the development of novel catalysts for chemical processes.
Mechanism of Action
Mechanism: N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects through specific interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding pockets of target proteins, influencing their activity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity impacting cellular signaling pathways.
Comparison with Similar Compounds
N1-(phenyl)-N2-(quinolin-6-yl)oxalamide.
N1-(2-(methylthio)phenyl)-N2-(ethyl)oxalamide.
N1-(2-(methylthio)phenyl)-N2-(1-propylquinolin-6-yl)oxalamide.
Conclusion
N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound with a broad range of applications and unique chemical properties. Its synthesis, reactivity, and utility in scientific research make it an intriguing subject for continued exploration.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-3-14-26-15-6-7-18-16-17(10-11-20(18)26)12-13-24-22(27)23(28)25-19-8-4-5-9-21(19)29-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHORALLVNRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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